

Application Notes and Protocols: Di-tert-butyl Azodicarboxylate in Asymmetric Amination

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Compound of Interest

Compound Name: *Di-tert-butyl azodicarboxylate*

Cat. No.: *B053519*

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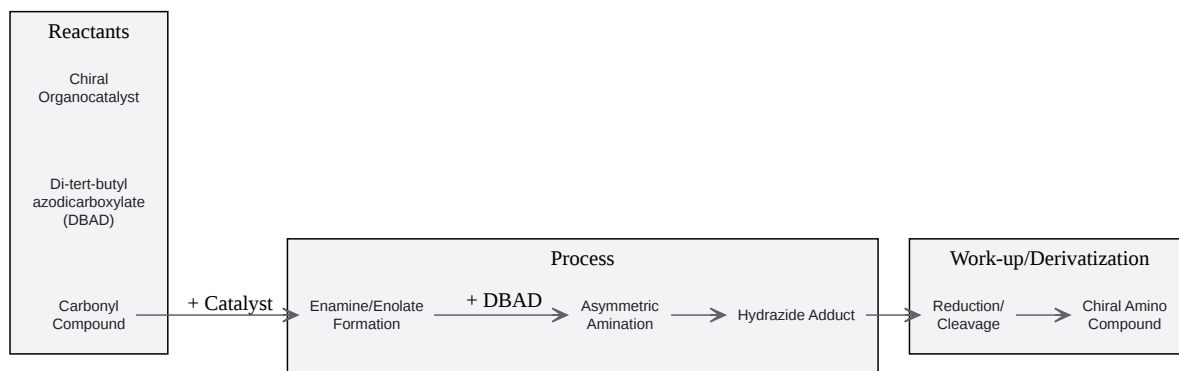
Introduction

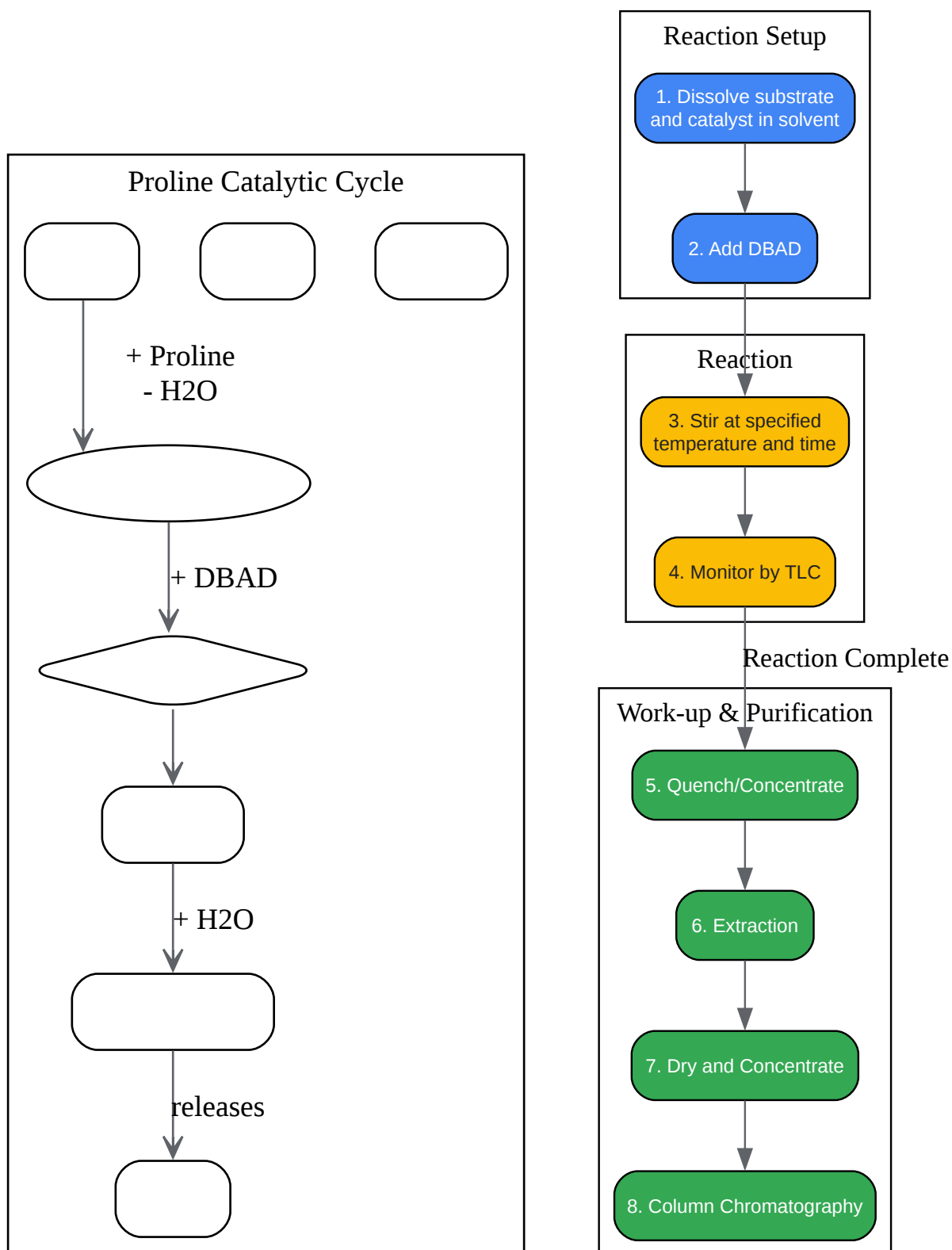
Di-tert-butyl azodicarboxylate (DBAD) is a widely utilized reagent in organic synthesis, particularly as an electrophilic nitrogen source in asymmetric amination reactions. This method provides a direct and efficient route to access chiral α -amino acids, α -amino ketones, and other nitrogen-containing molecules that are pivotal building blocks in medicinal chemistry and drug development. The steric hindrance provided by the tert-butyl groups of DBAD often influences the stereochemical outcome of these reactions, making it a valuable tool for achieving high enantioselectivity.

This document provides detailed application notes and protocols for the use of DBAD in organocatalyzed asymmetric amination reactions of various carbonyl compounds.

General Reaction Scheme

The fundamental transformation involves the reaction of a nucleophilic enolate or enamine, generated in situ from a carbonyl compound and a chiral organocatalyst, with the electrophilic DBAD. This is followed by subsequent transformations to yield the desired α -amino derivative.





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